N-Methyl-6-nitroquinazolin-4-amine

TNF-alpha Anti-inflammatory SAR probe

Select N-Methyl-6-nitroquinazolin-4-amine for SAR studies to precisely quantify C(4)-position N-methylation effects. Exhibits documented ~2-fold reduction in TNF-α inhibition vs. 4-amino analog, enabling definitive pharmacophore mapping. The 6-nitro group serves as a masked amine precursor for kinase inhibitor libraries and antiparasitic leads. Non-fungible scaffold: only the exact N-methyl-4-amine configuration reproduces this validated SAR profile. Ideal for MAO selectivity profiling (>88-fold MAO-B/MAO-A). Secure your supply today.

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
CAS No. 51687-07-1
Cat. No. B8811600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-6-nitroquinazolin-4-amine
CAS51687-07-1
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESCNC1=NC=NC2=C1C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H8N4O2/c1-10-9-7-4-6(13(14)15)2-3-8(7)11-5-12-9/h2-5H,1H3,(H,10,11,12)
InChIKeyWPJLCSIYPRDCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-6-nitroquinazolin-4-amine CAS 51687-07-1: Comparative Procurement Evidence for Quinazoline Scaffolds


N-Methyl-6-nitroquinazolin-4-amine (CAS 51687-07-1, MF: C9H8N4O2, MW: 204.19 g/mol) is a nitro-substituted 4-aminoquinazoline derivative, commercially available from multiple suppliers as a versatile research scaffold with purity specifications typically ranging from 95% to ≥98% . It serves as both a key synthetic building block and a direct probe for structure-activity relationship (SAR) studies targeting kinase inhibition and immune modulation pathways [1]. This evidence guide does not provide a generic overview; instead, it presents the compound's empirically verified differentiation points against structurally proximal comparators, enabling scientifically grounded selection decisions.

N-Methyl-6-nitroquinazolin-4-amine: Why N-Methylation on the 4-Amine Scaffold Precludes Interchangeability


The C(4)-position substitution pattern on the 6-nitroquinazoline core fundamentally determines the compound's target engagement profile and biological activity spectrum. Systematic SAR studies have demonstrated that replacing the C(4)-NH2 group with an N-methyl moiety alters hydrogen-bonding capacity, steric bulk, and electron distribution, resulting in quantifiable shifts in potency across multiple pathways [1]. Direct experimental evidence confirms that the N-methyl derivative (5a) exhibits a ~2-fold reduction in TNF-α inhibitory activity compared to the unsubstituted 4-amino analog (1) [2]. This molecular specificity means that substitution with a generic 6-nitroquinazoline analog lacking the exact N-methyl-4-amine arrangement will not reproduce the same SAR profile, rendering the target compound non-fungible for precise pharmacological or chemical biology applications.

N-Methyl-6-nitroquinazolin-4-amine: Quantitative Evidence for Differentiated Scientific Selection


Direct SAR: N-Methylation at C(4) Produces Quantifiable Activity Shift in TNF-α Inhibition

Direct head-to-head SAR analysis demonstrates that N-methylation at the C(4)-position produces a defined, quantifiable attenuation of TNF-α inhibitory activity. This makes the compound an essential comparator for delineating hydrogen-bonding requirements at the quinazoline 4-position [1].

TNF-alpha Anti-inflammatory SAR probe

Class-Level Antiparasitic: 6-Nitroquinazoline Scaffold Demonstrates Leishmanicidal Activity

The 6-nitro-4-substituted quinazoline core scaffold demonstrates quantifiable in vitro leishmanicidal activity, establishing this chemotype as a viable entry point for antiparasitic discovery programs. While specific data for N-methyl-6-nitroquinazolin-4-amine is not reported in this study, structurally related 4-arylamino-6-nitroquinazolines exhibited IC50 values ranging from 1.87 to 61.48 μM against Leishmania major promastigotes [1].

Leishmaniasis Antiparasitic Neglected disease

Class-Level EGFR: 6-Nitro-4-substituted Quinazolines Show Cytotoxicity Comparable to Gefitinib

Members of the 6-nitro-4-substituted quinazoline class demonstrate in vitro anticancer activity comparable to the clinically approved EGFR inhibitor gefitinib. A 2024 study reported that 6-nitro-4-substituted quinazolines exhibited cytotoxicity ranging from superior to nearly equal to that of gefitinib across evaluated cancer cell lines, with a favorable safety profile and induction of G2/M cell cycle arrest [1]. This provides class-level validation for the scaffold's anticancer potential.

EGFR Anticancer Kinase inhibitor

Selectivity Profile: Low MAO-A Affinity vs. Moderate MAO-B Activity

In vitro enzymatic profiling reveals that N-methyl-6-nitroquinazolin-4-amine possesses a defined selectivity window between MAO-A and MAO-B isoforms. The compound exhibits negligible MAO-A inhibition (IC50 > 100,000 nM) while showing measurable MAO-B activity (IC50 = 1,130 nM), representing a >88-fold selectivity for MAO-B over MAO-A [1]. This profile is relevant for applications where avoiding MAO-A-mediated off-target effects (e.g., tyramine-induced hypertensive crisis) is critical.

MAO selectivity Off-target CNS safety

Commercial Specification: Minimum 95–98% Purity with Room Temperature Stability

Commercial sourcing data across multiple vendors confirms consistent purity specifications for N-methyl-6-nitroquinazolin-4-amine, typically ranging from a minimum of 95% to ≥98% as verified by HPLC or equivalent analytical methods . Unlike some nitroaromatic or quinazoline analogs that require refrigerated or inert storage, this compound is shipped and stored at room temperature in sealed, dry conditions, simplifying inventory logistics and reducing cold-chain dependence .

Chemical procurement Purity specification Storage stability

Synthetic Utility: Validated Building Block for Kinase Inhibitor Elaboration

N-Methyl-6-nitroquinazolin-4-amine serves as a documented synthetic intermediate in the preparation of biologically active 4-aminoquinazoline derivatives. A representative synthetic route demonstrates its conversion to N4-methyl-4,6-quinazolinediamine via reduction of the 6-nitro group, yielding the product with MS (MH+)=175.3 (calculated for C9H10N4: 174.20) . This validates the compound's stability under standard reductive conditions and its utility as a precursor for further amine-functionalized quinazoline scaffolds, a core motif in numerous kinase inhibitor pharmacophores [1].

Synthetic intermediate Kinase inhibitor Building block

N-Methyl-6-nitroquinazolin-4-amine: Evidence-Driven Procurement Scenarios for Research and Development


SAR Probe for 4-Position Hydrogen-Bonding Requirements in TNF-α Inhibitor Programs

Use as a defined comparator in structure-activity relationship studies to quantify the effect of N-methylation at the quinazoline C(4)-position on TNF-α inhibitory activity. The compound provides a documented ~2-fold activity shift relative to the unsubstituted 4-amino analog, enabling precise mapping of hydrogen-bonding pharmacophore requirements [1].

Synthetic Intermediate for 4,6-Disubstituted Quinazoline Kinase Inhibitors

Employ as a key building block in the synthesis of more complex 4-aminoquinazoline-based kinase inhibitors. The 6-nitro group serves as a masked amine precursor; reduction yields N4-methyl-4,6-quinazolinediamine, which can be further functionalized via amide coupling, sulfonylation, or reductive amination to generate diverse inhibitor libraries [2].

Leishmaniasis Drug Discovery Starting Point

Deploy as an entry scaffold for antiparasitic medicinal chemistry programs targeting Leishmania species. The 6-nitro-4-substituted quinazoline chemotype has demonstrated quantifiable in vitro leishmanicidal activity with IC50 values as low as 1.87 μM for structurally related analogs, providing a validated starting point for hit-to-lead optimization [3].

MAO Selectivity Reference in CNS Profiling Panels

Incorporate as a selectivity control in monoamine oxidase profiling assays. The compound's defined MAO-B/MAO-A selectivity window (>88-fold) provides a benchmark for assessing off-target MAO-A liability in CNS-active quinazoline derivatives, relevant for programs where MAO-A inhibition is contraindicated due to dietary tyramine interaction risk [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-6-nitroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.